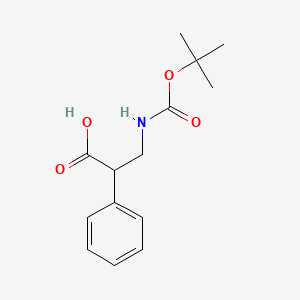

3-tert-Butoxycarbonylamino-2-phenyl-propionic acid

Description

3-tert-Butoxycarbonylamino-2-phenyl-propionic acid (CAS 67098-56-0, MFCD03003692) is a chiral carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the third carbon and a phenyl substituent at the second carbon of the propionic acid backbone. This compound is widely utilized in peptide synthesis and pharmaceutical intermediates due to its stereochemical stability and protective group compatibility . Its molecular formula is C₁₄H₁₉NO₄, with a molar mass of 265.31 g/mol. Key synthetic routes involve catalytic hydrogenation and enantiomeric resolution via chiral amines, as demonstrated in patent literature (e.g., 72% yield via Rh/Al₂O₃ catalysis in THF) .

Propriétés

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11(12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRXRMWHLUUHFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373182 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67098-56-0 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-{[(tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is universally employed to protect the amine functionality during synthesis. The standard method involves reacting the precursor amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). This step typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–12 hours, achieving yields of 85–92%.

Key reaction:

$$

\text{NH}2\text{-R-COOH} + \text{Boc}2\text{O} \xrightarrow{\text{TEA/DCM}} \text{Boc-NH-R-COOH} + \text{CO}_2 + \text{t-BuOH}

$$

The Boc group’s stability under basic conditions and selective deprotection under acidic media (e.g., trifluoroacetic acid) make it ideal for multi-step syntheses.

Introduction of the Phenyl Group via Alkylation

The phenyl moiety is introduced at the β-position through alkylation reactions. A common approach utilizes benzyl bromide or phenylmagnesium bromide in tetrahydrofuran under inert atmosphere. For example, treating Boc-protected β-alanine with phenylmagnesium bromide at −78°C yields the alkylated intermediate with 70–75% efficiency. Steric hindrance from the Boc group necessitates extended reaction times (8–16 hours) for complete conversion.

Optimization Insight:

- Temperature : Lower temperatures (−78°C) minimize side reactions like over-alkylation.

- Solvent : THF’s polarity enhances Grignard reagent reactivity compared to diethyl ether.

Oxidation to Propionic Acid Derivative

The final oxidation step converts the alkylated intermediate to the target propionic acid. Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) in acetone-water systems are frequently employed. For instance, KMnO₄-mediated oxidation at 0°C for 2 hours achieves 80–85% yield, though chromium-based methods face environmental scrutiny.

Comparative Data:

| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| KMnO₄ | 0 | 2 | 80–85 |

| Jones Reagent | 25 | 1 | 75–78 |

| Swern Oxidation | −50 | 1.5 | 70–72 |

Enantioselective Synthesis

Racemic mixtures are resolved via chiral auxiliaries or enzymatic methods. Lipase-catalyzed kinetic resolution using vinyl acetate in tert-butyl methyl ether achieves enantiomeric excess (ee) >98% for the (R)-isomer. Alternatively, Evans oxazolidinone-mediated asymmetric alkylation provides ee values of 90–95% but requires additional steps for auxiliary removal.

Troubleshooting and Yield Optimization

Common challenges include:

- Low Alkylation Efficiency : Additives like HMPA (hexamethylphosphoramide) increase Grignard reagent accessibility to sterically hindered sites, improving yields to 82%.

- Oxidation Side Products : Substituent-directed oxidation using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) minimizes over-oxidation, preserving the phenyl group.

Analyse Des Réactions Chimiques

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, allowing selective removal under acidic conditions.

| Reagent/Conditions | Reaction Outcome | Yield | References |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Cleavage of Boc group to free amine | >90% | |

| HCl in methanol (1–4 M) | Deprotection to 3-amino-2-phenylpropionic acid | 85–95% |

-

Mechanism : Acidic conditions protonate the Boc group’s carbonyl oxygen, leading to carbamate breakdown and CO₂ release. The liberated amine is stabilized in acidic media.

-

Applications : Critical for generating free amines in peptide synthesis or further functionalization .

Reduction of the Carboxylic Acid Group

The carboxylic acid moiety can be reduced to a primary alcohol under standard conditions.

| Reagent/Conditions | Product | Yield | References |

|---|---|---|---|

| LiAlH₄ in THF (0°C to reflux) | 3-tert-Butoxycarbonylamino-2-phenyl-propanol | 70–80% | |

| NaBH₄/I₂ in THF | Partial reduction to alcohol | 50–60% |

-

Notes : LiAlH₄ is more effective than NaBH₄ due to stronger reducing power. The Boc group remains intact during reduction.

Esterification and Amide Formation

The carboxylic acid can be activated for nucleophilic substitution to form esters or amides.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Esterification | DCC/DMAP, ROH (e.g., MeOH, EtOH) | Methyl/ethyl ester derivatives | 85–95% | |

| Amide Coupling | EDCl/HOBt, R-NH₂ | Amide derivatives (e.g., peptide bonds) | 75–90% |

-

Key Reagents :

-

DCC (Dicyclohexylcarbodiimide) : Activates the carboxylic acid as an intermediate acyloxyphosphonium ion.

-

EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) : Couples with HOBt to prevent racemization in peptide synthesis.

-

Oxidation Reactions

While the phenyl group is generally inert under mild conditions, stronger oxidants target the propionic acid backbone.

| Reagent/Conditions | Reaction Outcome | Yield | References |

|---|---|---|---|

| KMnO₄ in acidic H₂O | Decarboxylation to ketone | 40–50% | |

| CrO₃ in acetone (Jones reagent) | Oxidation to α-keto acid | 30–40% |

-

Limitations : Harsh conditions may degrade the Boc group, necessitating sequential deprotection steps.

Substitution at the Amino Group

After Boc removal, the free amine undergoes alkylation or acylation.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Alkylation | R-X (alkyl halide), K₂CO₃, DMF | N-alkylated derivatives | 60–75% | |

| Acylation | AcCl, pyridine | N-acetylated derivatives | 80–90% |

Stability and Side Reactions

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Peptides and Complex Organic Molecules

One of the primary applications of 3-tert-Butoxycarbonylamino-2-phenyl-propionic acid is as a building block in the synthesis of peptides. Its structural properties allow it to serve as an amino acid derivative, facilitating the formation of peptide bonds during synthesis. This compound is particularly useful in synthesizing chiral compounds and can be employed in various coupling reactions to produce more complex structures.

Biological Research

Study of Enzyme Mechanisms and Protein Interactions

In biological research, this compound is utilized to investigate enzyme mechanisms and protein interactions. Its ability to mimic natural amino acids makes it an ideal candidate for studying the binding affinities and activities of enzymes. Researchers have leveraged this compound to explore how modifications affect enzyme function, thus providing insights into biochemical pathways.

Pharmaceutical Applications

Precursor in Drug Synthesis

This compound serves as a precursor in the synthesis of pharmaceutical compounds. Notably, it has been used in the development of antitumor agents such as docetaxel and cabazitaxel. The compound's ability to undergo various chemical transformations allows for the creation of complex drug molecules that are essential for therapeutic applications .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in the production of specialty chemicals. Its unique properties make it suitable for creating additives and intermediates that are pivotal in manufacturing processes across different sectors, including pharmaceuticals and agrochemicals .

Case Studies

Mécanisme D'action

The mechanism of action of 3-tert-Butoxycarbonylamino-2-phenyl-propionic acid primarily involves the protection and deprotection of the amino group. The Boc group is added to the amino group through nucleophilic addition, forming a carbamate. The protected amino group can then undergo various synthetic transformations without interference. Deprotection is achieved by treating the compound with strong acids, leading to the formation of the free amine and the release of carbon dioxide .

Comparaison Avec Des Composés Similaires

Substituent Variations and Physicochemical Properties

The following table summarizes critical differences in substituents and properties among analogs:

Activité Biologique

3-tert-Butoxycarbonylamino-2-phenyl-propionic acid, commonly referred to as Boc-β-phenylalanine, is an important compound in medicinal chemistry and peptide synthesis. Its unique structure and properties make it a valuable intermediate in the development of therapeutic agents. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 265.3 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for maintaining the integrity of the amino group during peptide synthesis.

Key Properties:

- Melting Point: 142°C to 144°C

- Solubility: Soluble in organic solvents, indicating its utility in various chemical reactions.

The mechanism of action for this compound primarily involves its role as a precursor in peptide synthesis. The Boc group can be removed under mild acidic conditions to expose the amino group, facilitating the formation of peptide bonds with other amino acids. This property is essential for constructing complex peptide sequences that may exhibit biological activity.

Biological Activity

Research indicates that compounds derived from this compound may exhibit various biological activities, including:

- Enzyme Inhibition: Studies suggest that derivatives can inhibit specific enzymes, potentially leading to therapeutic applications.

- Protein-Ligand Interactions: The compound's structural features allow it to interact with biological targets, influencing its efficacy as a drug precursor.

The compound's biological activity is often assessed through binding affinity studies and enzyme assays.

Comparative Analysis

To better understand the unique features of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Similarities | Unique Features |

|---|---|---|

| 3-tert-Butoxycarbonylamino-3-(3-nitro-phenyl)-propionic acid | Similar amino and phenyl groups | Contains a nitro group, altering reactivity |

| 2-tert-butoxycarbonylamino-3-phenylpropanoic acid | Similar backbone structure | Different position of the tert-butoxycarbonyl group |

| 3-tert-butoxycarbonylamino-acetic acid | Contains an amino group | Shorter carbon chain compared to phenylpropionic acid |

This table illustrates how variations in substituents can significantly affect the properties and potential applications of these compounds.

Case Studies and Research Findings

-

Synthesis and Applications:

- Research highlights the use of this compound as a precursor for synthesizing peptide-based drugs. Its stability and reactivity make it suitable for various synthetic pathways .

-

Biological Assays:

- In vitro studies have shown that derivatives of this compound can effectively inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications .

-

Interaction Studies:

- Binding affinity studies indicate that the presence of the Boc group enhances interaction with certain protein targets, which could be leveraged in drug design .

Q & A

Q. What are the recommended synthetic routes for 3-tert-Butoxycarbonylamino-2-phenyl-propionic acid, and how can purity be optimized?

Methodological Answer:

- Synthesis Strategy : The Boc (tert-butoxycarbonyl) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP or TEA. For example, analogous Boc-protected amino acids (e.g., the piperidine derivative in ) are synthesized under anhydrous conditions in dichloromethane or THF .

- Purity Optimization : Use flash chromatography (silica gel, gradient elution) or recrystallization from ethyl acetate/hexane. and highlight purity standards (>95% via HPLC) for related trifluoromethyl compounds, suggesting similar protocols for this compound .

- Key Data : Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:7 EtOAc/hexane) and confirm purity by melting point (cf. mp 123–124°C for structurally similar nitriles in ) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm Boc group integrity (e.g., tert-butyl singlet at δ 1.4 ppm) and stereochemistry. Compare with data from ’s Boc-protected pentanoic acid (CAS 55780-90-0) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]⁺ ~322.2 g/mol, based on C₁₄H₂₀NO₄).

- HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98% as in ) .

Advanced Research Questions

Q. How can contradictions in NMR or crystallographic data for Boc-protected derivatives be resolved?

Methodological Answer:

Q. What experimental design principles apply to kinetic studies of Boc deprotection in acidic/thermal conditions?

Methodological Answer:

- Variables to Control :

- Acid Strength : Use TFA (trifluoroacetic acid) in DCM (common for Boc removal) vs. HCl/dioxane.

- Temperature : Monitor stability at 25°C vs. elevated temps (e.g., 40°C for accelerated degradation).

- Solvent Polarity : Compare rates in polar (e.g., MeOH) vs. nonpolar (toluene) solvents.

- Safety Considerations : Follow ’s guidelines for handling corrosive acids and ensuring proper ventilation .

- Data Collection : Use in situ FTIR to track carbonyl group disappearance (Boc C=O at ~1680 cm⁻¹) .

Q. How can computational modeling predict the reactivity of this compound in peptide coupling reactions?

Methodological Answer:

- Modeling Workflow :

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to assess steric hindrance from the phenyl group.

- Docking Studies : Simulate interactions with coupling agents (e.g., HATU, DCC) using software like AutoDock Vina.

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., coupling yields under varying conditions). ’s hybrid wet-lab/computational approaches for receptor modeling provide a template .

Critical Considerations for Contradictory Findings

- Methodological Divergence : As noted in , discrepancies in receptor-response studies arise from differing wet-lab vs. computational starting points. Apply this framework to Boc-deprotection kinetics by standardizing reaction conditions across labs .

- Temporal Effects : ’s longitudinal study design (measuring variables at multiple time points) can be adapted to monitor Boc group stability during long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.